molecular formula C12H4Cl6 B1207979 2,3',4,4',5,5'-Hexachlorobiphenyl CAS No. 52663-72-6

2,3',4,4',5,5'-Hexachlorobiphenyl

Cat. No.: B1207979
CAS No.: 52663-72-6
M. Wt: 360.9 g/mol
InChI Key: AZXHAWRMEPZSSV-UHFFFAOYSA-N
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Description

2,3’,4,4’,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It is one of the many congeners of PCBs, which are synthetic organic chemicals with 1 to 10 chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Scientific Research Applications

2,3’,4,4’,5,5’-Hexachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used as a reference material in environmental analysis to monitor PCB contamination. In biological research, it is used to study the mechanisms of toxicity and bioaccumulation in living organisms. Additionally, it has applications in studying endocrine disruption and its effects on the hormone system .

Mechanism of Action

Target of Action

The primary targets of 2,3’,4,4’,5,5’-Hexachlorobiphenyl are the circadian rhythm and metabolic genes . It has been shown to alter the expression of these genes, which play a crucial role in maintaining the body’s internal biological clock and metabolic processes .

Biochemical Pathways

The compound affects several biochemical pathways. Notably, it disrupts the circadian rhythm, FoxO signaling, and insulin resistance pathways . The disruption of these pathways can lead to significant downstream effects, including alterations in behavior and metabolic disruptions .

Pharmacokinetics

It is known to be a persistent organic pollutant , indicating that it is resistant to environmental degradation and can bioaccumulate in animal tissue . This persistence and bioaccumulation can impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2,3’,4,4’,5,5’-Hexachlorobiphenyl’s action include changes in gene expression and disruption of normal circadian rhythms . At a cellular level, it can lead to metabolic disruptions, potentially contributing to conditions like nonalcoholic fatty liver disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4,4’,5,5’-Hexachlorobiphenyl. As a persistent organic pollutant, it can remain in the environment for extended periods . Its stability and action can be influenced by factors such as temperature , and its efficacy can be affected by the concentration of the compound in the environment .

Safety and Hazards

PCBs, including 2,3’,4,4’,5,5’-Hexachlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . They do not break down readily and are still found in the environment .

Future Directions

One study suggested that understanding the mechanisms of action of environmental chemicals in disrupting metabolism and other physiological processes is essential . Another study provided new biomarkers and mechanistic insights into the combined toxicity effects of 2,2’,4,4’,5,5’-hexachlorobiphenyl and atrazine exposures in MCF-7 cells .

Biochemical Analysis

Biochemical Properties

2,3’,4,4’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of phase I and II xenobiotic metabolizing enzymes. It interacts with enzymes such as cytochrome P450 (CYP1A1), which is involved in the metabolism of various xenobiotics. The compound acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This interaction leads to the expression of multiple enzyme genes, which are crucial for the detoxification and metabolism of xenobiotic substances .

Cellular Effects

2,3’,4,4’,5,5’-Hexachlorobiphenyl has been shown to have various effects on different types of cells and cellular processes. It can disrupt cellular calcium homeostasis and increase the production of reactive oxygen species (ROS), leading to oxidative stress. This compound also affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, it can alter gene expression and cellular metabolism, potentially leading to cellular injury and proliferation .

Molecular Mechanism

The molecular mechanism of 2,3’,4,4’,5,5’-Hexachlorobiphenyl involves its binding interactions with biomolecules and its ability to activate or inhibit enzymes. The compound binds to the XRE promoter region of genes, leading to the activation of phase I and II xenobiotic metabolizing enzymes. This activation results in the metabolism and detoxification of various xenobiotics. Additionally, 2,3’,4,4’,5,5’-Hexachlorobiphenyl can inhibit or activate other enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,4’,5,5’-Hexachlorobiphenyl can change over time. The compound is known for its stability and resistance to degradation, which means it can persist in the environment and in biological systems for extended periods. Long-term exposure to this compound can lead to chronic effects on cellular function, including disruptions in cellular metabolism and gene expression. Studies have shown that 2,3’,4,4’,5,5’-Hexachlorobiphenyl can bioaccumulate in animal tissues, leading to long-term toxic effects .

Dosage Effects in Animal Models

The effects of 2,3’,4,4’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxifying enzymes, leading to the metabolism and elimination of xenobiotics. At high doses, 2,3’,4,4’,5,5’-Hexachlorobiphenyl can cause toxic effects, including liver damage, disruption of endocrine function, and increased risk of cancer. Threshold effects have been observed, where the compound’s toxic effects become more pronounced at higher concentrations .

Metabolic Pathways

2,3’,4,4’,5,5’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily those related to the detoxification and metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to its breakdown and elimination. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, 2,3’,4,4’,5,5’-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its hydrophobic nature. This accumulation can lead to prolonged exposure and potential toxic effects. Additionally, 2,3’,4,4’,5,5’-Hexachlorobiphenyl can be transported across cell membranes through passive diffusion and active transport mechanisms .

Subcellular Localization

The subcellular localization of 2,3’,4,4’,5,5’-Hexachlorobiphenyl can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of 2,3’,4,4’,5,5’-Hexachlorobiphenyl in these compartments can affect cellular processes, including protein synthesis, energy production, and detoxification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination and specific substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,4’,5,5’-Hexachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. This method allowed for the production of various PCB congeners by adjusting the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3’,4,4’,5,5’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl
  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl
  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl

Uniqueness: 2,3’,4,4’,5,5’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and biological activity. Compared to other hexachlorobiphenyls, it has a distinct profile in terms of its toxicological effects and its ability to bioaccumulate .

Properties

IUPAC Name

1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-4-9(15)8(14)3-6(7)5-1-10(16)12(18)11(17)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXHAWRMEPZSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074165
Record name 2,3',4,4',5,5'-Hexachlorobiphenyl
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Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [MSDSonline]
Record name 2,3',4,4',5,5'-Hexachlorobiphenyl
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Solubility

Solubility in water is extremely low. ... Soluble in oils and organic solvents.
Record name 2,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Vapor Pressure

0.00000058 [mmHg]
Record name 2,3',4,4',5,5'-Hexachlorobiphenyl
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CAS No.

52663-72-6
Record name 2,3′,4,4′,5,5′-Hexachlorobiphenyl
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Record name 2,4,5,3',4',5'-Hexachlorobiphenyl
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Record name 2,3',4,4',5,5'-Hexachlorobiphenyl
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Record name 1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene
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Record name 2,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Record name 2,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,3',4,4',5,5'-Hexachlorobiphenyl interact with biological systems and what are the downstream effects?

A1: The provided research article [] focuses on the impact of this compound on the induction of cytochrome P-450 enzymes in rat liver microsomes. While the abstract doesn't delve into specific mechanisms, it highlights the compound's ability to alter enzymatic activity, which can have significant downstream effects on xenobiotic metabolism and detoxification processes. This alteration in enzyme activity can influence the body's ability to process and eliminate other compounds, potentially leading to altered drug metabolism or exacerbated toxicity.

Q2: Can this compound be biodegraded?

A2: Research suggests that certain fungal species can bioconvert PCBs. The study by [] demonstrates the capability of the white-rot fungus Phlebia brevispora to bioconvert toxic PCBs, including potentially this compound, although specific congeners studied were not listed. This bioconversion process could offer a potential bioremediation strategy for environmental decontamination, highlighting the role of biological agents in mitigating the environmental persistence of PCBs.

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